molecular formula C8H15BrO2Zn B6333811 MFCD07698742 CAS No. 1142218-21-0

MFCD07698742

Cat. No.: B6333811
CAS No.: 1142218-21-0
M. Wt: 288.5 g/mol
InChI Key: PXCUSWUAZCBCSH-UHFFFAOYSA-M
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Properties

IUPAC Name

bromozinc(1+);tert-butyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCUSWUAZCBCSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-4-oxobutylzinc bromide typically involves the reaction of tert-butyl 4-bromobutyrate with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

tert-Butyl 4-bromobutyrate+Zn4-tert-Butoxy-4-oxobutylzinc bromide\text{tert-Butyl 4-bromobutyrate} + \text{Zn} \rightarrow \text{4-tert-Butoxy-4-oxobutylzinc bromide} tert-Butyl 4-bromobutyrate+Zn→4-tert-Butoxy-4-oxobutylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize the zinc intermediate.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a substituted amine product.

Scientific Research Applications

4-tert-Butoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butoxy-4-oxobutylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the nucleophilic attack on electrophilic centers. This mechanism is crucial for its reactivity and effectiveness in organic synthesis.

Comparison with Similar Compounds

  • 4-tert-Butyl-4-oxobutylzinc chloride
  • 4-tert-Butyl-4-oxobutylzinc iodide

Comparison: Compared to its chloride and iodide counterparts, 4-tert-Butoxy-4-oxobutylzinc bromide offers unique reactivity due to the bromide ion’s intermediate leaving group ability. This makes it a versatile reagent in organic synthesis, providing a balance between reactivity and stability .

Biological Activity

MFCD07698742, also known as 6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid, is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a cyclopropyl group at the 6-position and a carboxylic acid group at the 2-position. Its molecular weight is approximately 218.27 g/mol . The unique structural characteristics of this compound suggest potential interactions with biological targets, influencing its pharmacological properties.

PropertyValue
Molecular FormulaC12H11O2S
Molecular Weight218.27 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data for this compound is still emerging .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Compounds in the benzothiophene class have demonstrated cytotoxic effects in different cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cells. The cyclopropyl group may enhance binding affinity to target proteins, while the carboxylic acid can facilitate hydrogen bonding and ionic interactions, potentially leading to altered enzymatic activity or receptor modulation.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzothiophene derivatives, researchers found that compounds similar to this compound exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for further development into therapeutic agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of benzothiophene derivatives included this compound, revealing promising results in vitro. The compound was tested against various cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting that this compound could be a candidate for further preclinical studies aimed at cancer treatment.

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